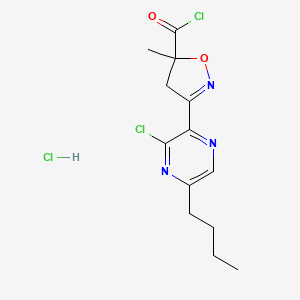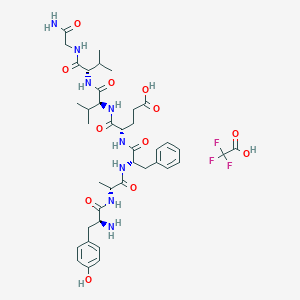
4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde
Descripción general
Descripción
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde, also known as 2,4,6-tris(4-formylphenyl)pyridine, is a compound with the molecular formula C26H17NO3 and a molecular weight of 391.42 g/mol . This compound features a pyridine core connected to three benzaldehyde groups at the 2, 4, and 6 positions. It is commonly used as a ligand in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its ability to form imine linkages through condensation reactions with amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde typically involves the reaction of pyridine derivatives with benzaldehyde derivatives under specific conditions. One common method is the condensation reaction between 2,4,6-tris(aminophenyl)pyridine and benzaldehyde in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: The aldehyde groups can react with amines to form imines, which are crucial in the synthesis of COFs and MOFs.
Common Reagents and Conditions
Condensation: Typically involves amines and acid catalysts in solvents like ethanol or methanol at elevated temperatures.
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Imine Formation: Results in the formation of imine-linked frameworks (COFs and MOFs).
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Aplicaciones Científicas De Investigación
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde primarily involves its ability to form imine linkages through condensation reactions with amines . This property allows it to act as a building block for the construction of COFs and MOFs. The electron-deficient pyridine core and the aldehyde functional groups facilitate the formation of stable frameworks, which can interact with various molecular targets and pathways depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-(Pyridine-2,4,6-triyl)triphenol: Similar structure but with hydroxyl groups instead of aldehyde groups.
2,4,6-Tris(4-hydroxyphenyl)pyridine: Another similar compound with hydroxyl groups.
Uniqueness
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde is unique due to its aldehyde functional groups, which provide versatility in forming imine linkages for the synthesis of COFs and MOFs. This property distinguishes it from similar compounds with hydroxyl groups, which may not form such stable frameworks .
Propiedades
IUPAC Name |
4-[2,6-bis(4-formylphenyl)pyridin-4-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO3/c28-15-18-1-7-21(8-2-18)24-13-25(22-9-3-19(16-29)4-10-22)27-26(14-24)23-11-5-20(17-30)6-12-23/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTJKKQHECFBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=NC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B8146583.png)
![((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B8146591.png)


![N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B8146624.png)







![N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide](/img/structure/B8146679.png)
